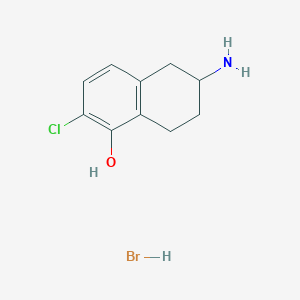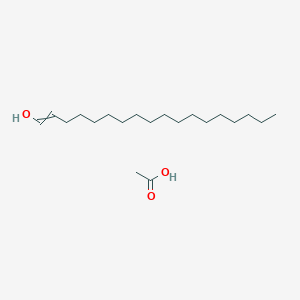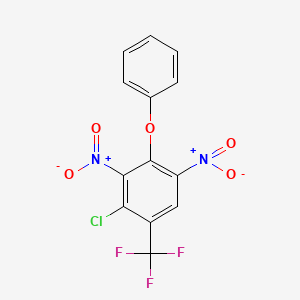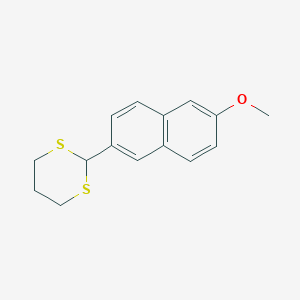
2-(6-Methoxynaphthalen-2-yl)-1,3-dithiane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Methoxynaphthalen-2-yl)-1,3-dithiane is an organic compound that features a naphthalene ring substituted with a methoxy group and a dithiane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methoxynaphthalen-2-yl)-1,3-dithiane typically involves the reaction of 6-methoxy-2-naphthaldehyde with 1,3-propanedithiol in the presence of an acid catalyst. The reaction proceeds through the formation of a dithiane ring via a thioacetalization process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(6-Methoxynaphthalen-2-yl)-1,3-dithiane can undergo various chemical reactions, including:
Oxidation: The dithiane moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to yield the corresponding thiol or hydrocarbon derivatives.
Substitution: The methoxy group on the naphthalene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and hydrocarbons.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
2-(6-Methoxynaphthalen-2-yl)-1,3-dithiane has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial and fungal infections.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-(6-Methoxynaphthalen-2-yl)-1,3-dithiane involves its interaction with specific molecular targets, such as enzymes and receptors. The dithiane moiety can form covalent bonds with active site residues, leading to enzyme inhibition. Additionally, the naphthalene ring can engage in π-π stacking interactions with aromatic amino acids, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
2-(6-Methoxynaphthalen-2-yl)propanamide: This compound shares the naphthalene core and methoxy substitution but differs in the functional group attached to the naphthalene ring.
2-(6-Methoxynaphthalen-2-yl)propanenitrile: Similar in structure but contains a nitrile group instead of the dithiane moiety.
Uniqueness
2-(6-Methoxynaphthalen-2-yl)-1,3-dithiane is unique due to the presence of the dithiane ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for developing new materials and pharmaceuticals.
Properties
CAS No. |
65726-27-4 |
|---|---|
Molecular Formula |
C15H16OS2 |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
2-(6-methoxynaphthalen-2-yl)-1,3-dithiane |
InChI |
InChI=1S/C15H16OS2/c1-16-14-6-5-11-9-13(4-3-12(11)10-14)15-17-7-2-8-18-15/h3-6,9-10,15H,2,7-8H2,1H3 |
InChI Key |
QARFYMURFRZJJV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C3SCCCS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


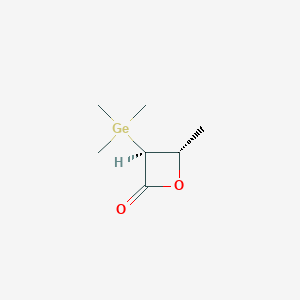
![1,3,5-Tris[(2-ethenylphenyl)methyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B14480685.png)
![2-[(4-Methoxyphenyl)methyl]-5-nitroisoquinolin-1(2H)-one](/img/structure/B14480690.png)
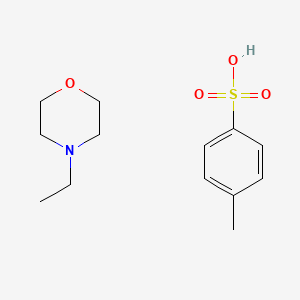
![7,7-Dichloro-1-[(trimethylsilyl)oxy]bicyclo[3.2.0]heptan-6-one](/img/structure/B14480705.png)
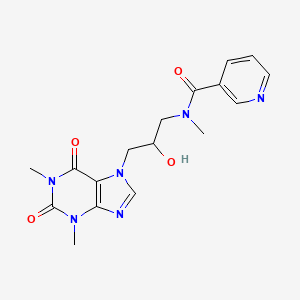
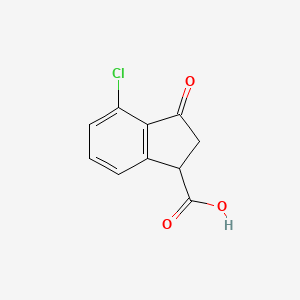
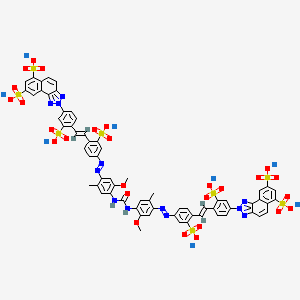
![3,7,8-Trimethyl-10-octadecylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14480725.png)
